(3-Styrylphenyl)boronic acid
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Overview
Description
(3-Styrylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. This compound is particularly interesting due to its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Styrylphenyl)boronic acid typically involves the borylation of a styrylphenyl precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar borylation methods but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Styrylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide, can be used for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
(3-Styrylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Styrylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic moiety to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the styryl group.
(4-Styrylphenyl)boronic Acid: Similar but with the styryl group in a different position.
(3-Formylphenyl)boronic Acid: Similar but with a formyl group instead of a styryl group.
Uniqueness
(3-Styrylphenyl)boronic acid is unique due to the presence of the styryl group, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and the types of products formed in reactions .
Properties
Molecular Formula |
C14H13BO2 |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
[3-[(E)-2-phenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,16-17H/b10-9+ |
InChI Key |
CKNBLPIHHCGEEJ-MDZDMXLPSA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=C/C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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